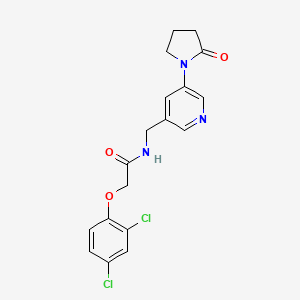

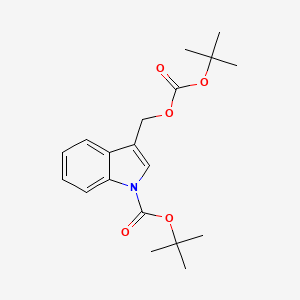

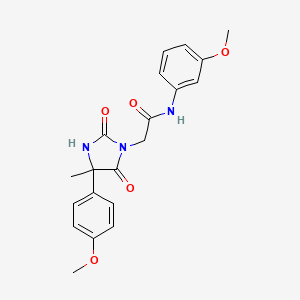

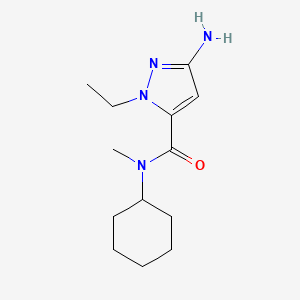

![molecular formula C23H23N5O3 B2487545 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-83-6](/img/structure/B2487545.png)

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound belongs to a broader class of heterocyclic compounds, specifically purine derivatives, which have been extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Although direct studies on this exact compound are limited, insights can be drawn from related research on purine and pyrimidine derivatives.

Synthesis Analysis

The synthesis of related purine derivatives typically involves multi-step reactions, starting from simple precursors to more complex heterocyclic compounds. For instance, Yao et al. (2014) describe a catalyst-free aqueous synthesis of 2-amino-7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives, showcasing the potential routes that could be adapted for the synthesis of the compound (Yao et al., 2014).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the target compound, is characterized by a fused ring system that combines pyrimidine and imidazole rings. Sobell (1966) provides insights into the crystal structure of purine-pyrimidine hydrogen-bonded complexes, which may offer a basis for understanding the molecular structure and interactions of 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Sobell, 1966).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives often involves substitutions at various positions of the heterocyclic ring system. Studies like those conducted by Rahat et al. (1974) on purine-6,8-diones reveal the ionization and methylation reactions, providing insights into possible chemical reactions and properties of the target compound (Rahat et al., 1974).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The study by Trilleras et al. (2009) on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones highlights the impact of substitution patterns on crystal structures, which can be relevant for understanding the physical properties of the compound in focus (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are key to understanding the behavior of purine derivatives in chemical syntheses and potential applications. The work by Milcent et al. (1997), for instance, explores the reactivity of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives, which could provide analogies for the chemical properties of our target compound (Milcent et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Compounds with similar structural motifs to the mentioned compound are often synthesized for the purpose of exploring their chemical properties and potential as bioactive molecules. For instance, the synthesis and characterization of pyrimidine derivatives have been extensively studied due to their potential biological activities and applications in drug discovery (Hocková et al., 2003). These processes often involve complex synthetic routes to introduce specific functional groups that may enhance the compound's biological activity or modify its physicochemical properties.

Biological Activity and Pharmacological Potential

Pyrimidine derivatives, similar in structure to the compound , frequently exhibit a wide range of biological activities. They have been explored for their antiviral (Hocková et al., 2003), antibacterial, and antifungal properties. This research area is crucial for the development of new therapeutic agents, especially in the context of increasing resistance to existing drugs. For example, studies on substituted pyrimidine derivatives have shown potential in inhibiting retrovirus replication, highlighting their importance in antiviral therapy research (Hocková et al., 2003).

Molecular Interactions and Mechanistic Studies

Understanding the molecular interactions and mechanisms of action of compounds like 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be critical for drug design and discovery. Research often focuses on the binding affinities of these molecules to biological targets, their ability to modulate biochemical pathways, and their structural relationship to biological activity. For example, studies on the crystal structure of purine-pyrimidine complexes have provided insights into base-pairing configurations that are fundamental to DNA and RNA structure, offering a basis for designing nucleotide-based drugs (Sobell, 1966).

Eigenschaften

IUPAC Name |

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-3-26-21(29)19-20(25(2)23(26)30)24-22-27(14-7-15-28(19)22)16-10-12-18(13-11-16)31-17-8-5-4-6-9-17/h4-6,8-13H,3,7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCNRHKTNKEMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)